The synthesis of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide typically involves several key steps:
The molecular structure of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide features several important components:
InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1
NC(=O)Cc1ccc(OCC2CO2)cc1
2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide can participate in various chemical reactions:
Reagents and conditions must be carefully chosen to ensure selectivity and yield in these reactions.
The mechanism of action for 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide primarily involves its epoxide group reacting with nucleophilic sites on biological macromolecules. This interaction can lead to covalent modifications that disrupt normal cellular functions:
Research into specific molecular targets and pathways affected by this compound is ongoing, highlighting its potential therapeutic applications.
The physical and chemical properties of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
The scientific applications of 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide are diverse:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4